Benzoadenosine

Description

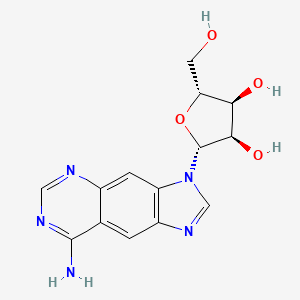

Structure

3D Structure

Properties

CAS No. |

60189-62-0 |

|---|---|

Molecular Formula |

C14H15N5O4 |

Molecular Weight |

317.30 g/mol |

IUPAC Name |

2-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C14H15N5O4/c15-13-6-1-8-9(2-7(6)16-4-17-13)19(5-18-8)14-12(22)11(21)10(3-20)23-14/h1-2,4-5,10-12,14,20-22H,3H2,(H2,15,16,17) |

InChI Key |

SPJSEZDBZALDCW-UHFFFAOYSA-N |

SMILES |

C1=C2C(=CC3=C1N=CN3C4C(C(C(O4)CO)O)O)N=CN=C2N |

Isomeric SMILES |

C1=C2C(=CC3=C1N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=CN=C2N |

Canonical SMILES |

C1=C2C(=CC3=C1N=CN3C4C(C(C(O4)CO)O)O)N=CN=C2N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Benzoadenosine; NSC 287022; NSC-287022; NSC287022; Lin-benzoadenosine; |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Distinguishing Linear-Benzoadenosine from N6-Benzyladenosine

Content Type: In-Depth Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Enzymologists[1]

Executive Summary: The Divergence of Topology and Function

In the nomenclature of adenosine derivatives, linear-benzoadenosine (lin-benzoadenosine) and N6-benzyladenosine (N6-BA) represent a frequent point of confusion due to linguistic similarity.[1] However, chemically and functionally, they are distinct entities serving opposite ends of the drug discovery spectrum.

-

N6-Benzyladenosine is a pharmacophore analog .[1] It retains the natural purine bicyclic core but carries a benzyl substituent on the exocyclic amine.[1] It is a potent biological effector, acting as an adenosine receptor agonist (specifically A3 and A1 subtypes) and a cytokinin.[1]

-

Linear-benzoadenosine is a dimensional probe .[1][2] It is a tricyclic system where a benzene ring is formally inserted between the pyrimidine and imidazole rings of the purine, widening the molecule by exactly 2.4 Å. It is primarily used as a fluorescent tool to map the steric tolerance of enzyme active sites (e.g., kinases, ATPases).[1]

This guide delineates the structural, physicochemical, and experimental distinctions between these two compounds, providing validated protocols for their respective applications.

Structural & Chemical Analysis[1]

N6-Benzyladenosine: The Receptor Ligand

Topology: Bicyclic Purine (Standard) Modification: N6-substitution.[1][3][4][5] Chemistry: The addition of a benzyl group to the N6 position increases lipophilicity and alters hydrogen bonding capabilities at the receptor interface. The core aromatic system remains a fused pyrimidine-imidazole.[1]

Linear-Benzoadenosine: The Dimensional Probe

Topology: Tricyclic Imidazo[4,5-g]quinazoline Modification: Ring Expansion (Lateral).[1] Chemistry: Defined by Nelson J. Leonard, "lin-benzo" derivatives involve the fusion of a benzene ring to the purine core in a linear fashion. This creates a "stretched" molecule.[1]

-

The "Stretch" Factor: The defining feature is the 2.4 Å extension of the molecular width.

-

Fluorescence: Unlike native adenosine (which has negligible fluorescence), the extended conjugation of lin-benzoadenosine confers high quantum yield fluorescence, making it an excellent spectroscopic probe.[1]

Structural Visualization (Graphviz)[1]

Figure 1: Structural logic distinguishing the pharmacological ligand (N6-BA) from the dimensional probe (lin-benzo-A).

Comparative Physicochemical & Functional Matrix

| Feature | N6-Benzyladenosine | lin-Benzoadenosine |

| Core Structure | Purine (Bicyclic) | Imidazo[4,5-g]quinazoline (Tricyclic) |

| Molecular Geometry | Native width; bulky substituent | Widened by 2.4 Å (Stretched) |

| Fluorescence | Negligible / Weak | High (Useful for FRET/Quenching) |

| Primary Target | Adenosine Receptors (A1, A3) | ATP-binding Enzymes (Kinases, ATPases) |

| Primary Application | Drug Development (Cancer, Inflammation) | Enzymology (Active Site Mapping) |

| Key Reference | Jacobson et al.[1][6][7] (Med.[1][5] Chem.) | Leonard et al.[1][2][8] (Biochemistry) |

Experimental Protocols

Protocol A: Active Site Mapping with lin-Benzo-ATP (Fluorescence)

Objective: Determine if a kinase active site can tolerate a laterally expanded ATP analog, thereby assessing the "tightness" of the binding pocket.[1]

Reagents:

-

Probe: lin-Benzo-ATP (Synthesis ref: Leonard et al. [1]).[1]

-

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.

-

Enzyme: Target Kinase (purified).[1]

Methodology:

-

Baseline Fluorescence: Dilute lin-Benzo-ATP to 1 µM in the reaction buffer. Set excitation at 330 nm and scan emission from 350–550 nm (Peak emission ~390-400 nm).

-

Titration: Sequentially add aliquots of the Target Kinase (0.1 µM to 10 µM final conc).

-

Quenching/Enhancement: Monitor changes in fluorescence intensity.

-

Competition: Add excess native ATP (1 mM). If fluorescence reverts to baseline, the binding is specific to the ATP pocket.

Data Analysis:

Plot fractional saturation (

Protocol B: Adenosine Receptor Competition Binding (N6-Benzyladenosine)

Objective: Quantify the affinity (

Reagents:

-

Ligand: N6-Benzyladenosine (10 mM DMSO stock).

-

Radioligand: [

I]-AB-MECA (High affinity A3AR agonist).[1]

Methodology:

-

Preparation: Thaw membrane suspension and dilute in 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA (pH 7.4).

-

Incubation System:

-

Equilibrium: Incubate at 25°C for 90 minutes.

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Counting: Measure radioactivity (CPM) in a gamma counter.

Data Analysis:

Use non-linear regression (GraphPad Prism) to fit the competition curve:

Mechanistic Pathway Visualization

The following diagram illustrates the distinct biological signaling pathway activated by N6-Benzyladenosine upon binding to the A3 receptor, contrasting with the structural probing role of lin-benzoadenosine.

Figure 2: Pharmacological cascade of N6-benzyladenosine in neoplastic cells.[1][10]

References

-

Leonard, N. J., et al. (1976).[1][8] Defined dimensional changes in enzyme substrates and cofactors.[1][2][8] Synthesis of lin-benzoadenosine and enzymatic evaluation. Journal of the American Chemical Society.[1][8] [1]

-

Van der Lijn, P., et al. (1978).[1][2] Dimensional probes of the enzyme binding sites of adenine nucleotides.[2][8] Biological effects of widening the adenine ring by 2.4 Å.[1][2][7] Biochemistry.[1][2][5][6][8] [1]

-

Jacobson, K. A., et al. (2000).[1][5] Methanocarba Analogues of Purine Nucleosides as Potent and Selective Adenosine Receptor Agonists.[1][5] Journal of Medicinal Chemistry.[1][5] [1]

-

Dolezal, K., et al. (2007).[1][11] Preparation, biological activity and endogenous occurrence of N6-benzyladenosines.[1] Bioorganic & Medicinal Chemistry.[1][2][5][11]

-

MedChemExpress. N6-Benzyladenosine Product Monograph and Biological Activity.

Sources

- 1. Benzoadenosine | C17H19N5O4 | CID 250699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.org [mdpi.org]

- 3. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biochemical evaluation of 2'-deoxy-lin-benzoadenosine phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of lin-benzoadenosine and lin-benzoadenosine 3':5'-monophosphate on cyclic AMP-dependent protein kinase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectroscopic sensitivity of linear-benzoadenine nucleotides to divalent metal counterions, side chain conformations, micelles, and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Preparation, biological activity and endogenous occurrence of N6-benzyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fluorescent Stretched-Out Adenosine Analogs for Advanced Research

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of fluorescent stretched-out adenosine analogs. We will explore their design, synthesis, and application as powerful tools to investigate the pharmacology of adenosine receptors (ARs), a critical family of G protein-coupled receptors (GPCRs).

Introduction: The Need for Precise Probes in Adenosine Receptor Research

Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are ubiquitous and play crucial roles in a vast array of physiological and pathophysiological processes, including cardiovascular function, neurotransmission, inflammation, and cancer.[1][2][3] Consequently, they are significant targets for therapeutic intervention.[2][4] Traditional pharmacological methods, such as radioligand binding assays, have been instrumental in characterizing these receptors. However, they are limited in their ability to provide real-time, high-resolution spatial and temporal information in living cells.

Fluorescent ligands have emerged as indispensable tools to overcome these limitations, enabling a deeper understanding of receptor dynamics, localization, and interactions.[5][6][7][8] The concept of "stretched-out" adenosine analogs refers to a design strategy where the core adenosine-like pharmacophore is chemically extended. This is typically achieved through modifications of the ribose moiety or, more commonly, by introducing a linker chain to attach a fluorescent reporter molecule (fluorophore).[9][10][11] This design offers several advantages:

-

Minimized Steric Hindrance: The linker separates the bulky fluorophore from the pharmacophore, reducing the likelihood of interfering with ligand-receptor binding.

-

Preservation of Affinity and Selectivity: A well-designed linker allows the pharmacophore to adopt its optimal binding pose within the receptor's orthosteric site.[1]

-

Versatility in Fluorophore Selection: The linker provides a convenient attachment point for a wide variety of fluorophores with diverse spectroscopic properties.

This guide will delve into the technical intricacies of these molecular probes, from their rational design and synthesis to their practical application in cutting-edge research methodologies.

Design and Synthesis of Fluorescent Stretched-Out Adenosine Analogs

The development of effective fluorescent adenosine analogs is a multi-step process that requires careful consideration of the pharmacophore, linker, and fluorophore. The goal is to create a probe that retains high affinity and selectivity for the target receptor subtype while exhibiting robust and sensitive fluorescence properties.[12]

The Pharmacophore: Targeting Adenosine Receptor Subtypes

The choice of the core scaffold is dictated by the desired receptor subtype selectivity and whether an agonist or antagonist probe is required.

-

Agonists: Fluorescent agonists are often derived from adenosine itself or potent synthetic agonists like NECA. Modifications are typically introduced at the N6 or C2 positions of the purine ring.[13]

-

Antagonists: Xanthine-based scaffolds, such as Xanthine Amine Congener (XAC), are common starting points for A1 and A2A receptor antagonists.[7][11] For A3 receptor antagonists, triazoloquinazolines have proven effective.[1] Preladenant, a selective A2A antagonist, has also been used as a scaffold for developing fluorescent probes.[4][10]

The Linker: The "Stretched-Out" Component

The nature of the linker is critical for the success of the fluorescent probe. It must be of sufficient length and flexibility to allow the fluorophore to reside outside the binding pocket without compromising the pharmacophore's interaction with the receptor. Common linker strategies include:

-

Alkyl Chains: Simple and flexible, but can sometimes lead to non-specific binding.

-

Polyethylene Glycol (PEG) Linkers: Hydrophilic and flexible, often used to improve solubility and reduce non-specific interactions.

-

Peptide-Based Linkers: Can offer more rigidity and defined spatial orientation.[10]

The attachment point of the linker to the pharmacophore is crucial and is determined through structure-activity relationship (SAR) studies to identify positions that tolerate substitution without significant loss of affinity.

The Fluorophore: The Reporting Moiety

A wide range of fluorophores can be conjugated to the linker, each with its own set of spectroscopic properties. The choice of fluorophore depends on the specific application and available instrumentation. Key considerations include:

-

Brightness: A high quantum yield and extinction coefficient are desirable for sensitive detection.

-

Photostability: Resistance to photobleaching is essential for long-term imaging experiments.

-

Spectral Properties: The excitation and emission wavelengths should be compatible with the available light sources and detectors and should be chosen to minimize cellular autofluorescence. Far-red emitting fluorophores like BODIPY 630/650 and Cyanine5 (Cy5) are often preferred.[10][11]

-

Size and Hydrophobicity: The fluorophore should not be excessively bulky or hydrophobic, as this can lead to aggregation and non-specific binding.

General Synthetic Strategy

The synthesis of fluorescent stretched-out adenosine analogs typically involves a multi-step process:[10][11]

-

Synthesis of the core pharmacophore with a functional group (e.g., an amine or carboxylic acid) at the desired position for linker attachment.

-

Introduction of a linker with a complementary functional group, often protected at one end.

-

Deprotection of the linker's terminal functional group.

-

Conjugation of the deprotected linker-pharmacophore intermediate with an activated fluorophore (e.g., an NHS-ester or isothiocyanate derivative).

-

Purification of the final fluorescent ligand, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

The purity and chemical identity of the final product are confirmed by analytical RP-HPLC and high-resolution mass spectrometry (HRMS).[10][11]

Applications and Methodologies

Fluorescent stretched-out adenosine analogs are versatile tools that can be employed in a variety of advanced fluorescence-based techniques to study adenosine receptors in living cells.[7]

Visualizing Receptor Localization and Trafficking with Confocal Microscopy

Confocal microscopy allows for the high-resolution imaging of fluorescently labeled receptors in living cells, providing insights into their subcellular localization and dynamic processes such as internalization and recycling.[10][11]

Experimental Workflow: Confocal Imaging of Adenosine Receptors

Caption: Workflow for visualizing adenosine receptors using confocal microscopy.

Protocol: Live-Cell Imaging of A2A Receptors

-

Cell Culture: Plate HEK293 cells stably expressing the human A2A adenosine receptor (hA2AAR) onto glass-bottom confocal dishes.

-

Labeling: Incubate the cells with a fluorescent A2A antagonist (e.g., a BODIPY-labeled preladenant analog) at a concentration of 10-100 nM in serum-free media for 30-60 minutes at 37°C.[10]

-

Washing: Gently wash the cells three times with pre-warmed serum-free media to remove unbound ligand.

-

Imaging: Image the cells using a confocal microscope equipped with the appropriate laser line for excitation (e.g., 633 nm for BODIPY 630/650) and a corresponding emission filter.

-

Competition Assay (for specificity): To confirm specific binding, pre-incubate a parallel set of cells with a high concentration (e.g., 10 µM) of a non-fluorescent A2A antagonist (e.g., preladenant) for 30 minutes before adding the fluorescent ligand. A significant reduction in fluorescence intensity indicates specific binding to the A2A receptor.

Quantifying Ligand-Receptor Interactions with NanoBRET

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for studying protein-protein interactions and can be adapted to measure ligand binding to GPCRs in real-time in living cells.[14][15][16][17] The NanoBRET assay utilizes a NanoLuc luciferase-tagged receptor as the energy donor and a fluorescent ligand as the energy acceptor.[10][11]

Principle of NanoBRET for Ligand Binding

Caption: Principle of the NanoBRET ligand binding assay.

Protocol: NanoBRET Saturation Binding Assay

-

Cell Preparation: Plate HEK293 cells expressing the NanoLuc-tagged adenosine receptor of interest in a white, 96-well microplate.

-

Ligand Dilution: Prepare a serial dilution of the fluorescent adenosine analog in assay buffer.

-

Assay Setup: Add the diluted fluorescent ligand to the cells. For determining non-specific binding, add a high concentration of a non-fluorescent competitor to a parallel set of wells.

-

Substrate Addition: Add the NanoLuc substrate (e.g., furimazine) to all wells.

-

Signal Detection: Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc, ~460 nm) and one for the acceptor (e.g., ~650 nm for BODIPY 630/650) using a plate reader equipped with the appropriate filters.

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the specific binding (total binding - non-specific binding) against the fluorescent ligand concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd) and maximum binding (Bmax).[10][11]

Other Advanced Applications

-

Flow Cytometry: Fluorescent adenosine analogs can be used to label and sort cells based on their expression of specific adenosine receptor subtypes.[1]

-

Fluorescence Resonance Energy Transfer (FRET): By using a fluorescently tagged receptor (e.g., with GFP) and a fluorescent ligand with appropriate spectral overlap, FRET can be used to study ligand-receptor interactions and conformational changes in the receptor.[17][18]

-

Fluorescence Correlation Spectroscopy (FCS): FCS can be used to measure the concentration and diffusion dynamics of fluorescently labeled receptors in the cell membrane, providing insights into receptor mobility and oligomerization.[19]

Data Interpretation and Troubleshooting

Data Presentation: Pharmacological Properties of Representative Fluorescent Adenosine Analogs

| Probe Name | Target Receptor | Pharmacophore Scaffold | Fluorophore | Affinity (pKi or pKD) | Reference |

| Compound 12 | hA2AAR | Preladenant | BODIPY 630/650 | 9.31 | [10] |

| Compound 44a | hA1AR | Bicyclo[2.2.2]octylxanthine | BODIPY 630/650 | 9.54 | [11] |

| Compound 44b | hA1AR | Bicyclo[2.2.2]octylxanthine | Sulfo-Cy5 | 6.70 | [11] |

| MRS7535 (19) | hA3AR | Triazoloquinazoline | Sulfo-Cy7 | 21.6 nM (Ki) | [1] |

Common Pitfalls and Solutions

-

High Non-Specific Binding:

-

Cause: The fluorescent ligand may be too hydrophobic or used at too high a concentration.

-

Solution: Reduce the ligand concentration, decrease the incubation time, or use a more hydrophilic linker or fluorophore in the probe design. Include a competition assay with a non-fluorescent ligand to quantify and subtract non-specific binding.

-

-

Low Signal-to-Noise Ratio:

-

Cause: Low receptor expression, poor ligand affinity, or low fluorescence quantum yield.

-

Solution: Use a cell line with higher receptor expression, a higher affinity fluorescent ligand, or a brighter fluorophore. Optimize imaging parameters (e.g., laser power, detector gain), but be mindful of phototoxicity and photobleaching.

-

-

Photobleaching:

-

Cause: Excessive exposure to excitation light.

-

Solution: Reduce laser power and exposure time. Use an anti-fade mounting medium for fixed-cell imaging. Choose more photostable fluorophores for live-cell imaging.

-

Conclusion and Future Directions

Fluorescent stretched-out adenosine analogs are invaluable tools for the modern pharmacologist. They enable the visualization and quantification of adenosine receptor dynamics in living systems with unprecedented detail. The continued development of novel probes with improved photophysical properties, enhanced subtype selectivity, and agonist functionalities will further illuminate the complex biology of adenosine signaling and accelerate the discovery of new therapeutics targeting this important receptor family.

References

-

Daly, J. W., Padgett, W., Shamim, M. T., Butts-Lamb, P., & Waters, J. (1985). Analogues of the potent adenosine receptor agonist (R)-N-(1-methyl-2-phenylethyl)adenosine (R-PIA), modified at N9, were prepared and evaluated for adenosine A1 and A2 receptor binding and in vivo central nervous system and cardiovascular effects. Journal of Medicinal Chemistry, 28(4), 487-492. [Link]

-

Celtarys Research. (2022). Adenosine Receptor | Fluorescent Ligands | GPCRs. [Link]

-

Chen, J., & Ai, H. W. (2022). Developments in FRET- and BRET-Based Biosensors. Biosensors, 12(10), 896. [Link]

-

Comeo, E., Kindon, N. D., Soave, M., Stoddart, L. A., Gherbi, K., Briddon, S. J., ... & Kellam, B. (2020). Subtype-Selective Fluorescent Ligands as Pharmacological Research Tools for the Human Adenosine A2A Receptor. Journal of Medicinal Chemistry, 63(4), 1628-1644. [Link]

-

Comeo, E., Kindon, N. D., Soave, M., Stoddart, L. A., Gherbi, K., Briddon, S. J., ... & Kellam, B. (2021). Development and Application of Subtype-Selective Fluorescent Antagonists for the Study of the Human Adenosine A1 Receptor in Living Cells. ACS Chemical Neuroscience, 12(7), 1185-1199. [Link]

-

Federico, S., Margiotta, E., & Moro, S. (2022). Ribose and Non-Ribose A2A Adenosine Receptor Agonists: Do They Share the Same Receptor Recognition Mechanism?. International Journal of Molecular Sciences, 23(4), 2328. [Link]

-

Moukhametzianov, R., & Khelashvili, G. (2021). Biophysical Dissection of Isolated GPCRs: The Adenosine A2A Receptor under the Bistouries. International Journal of Molecular Sciences, 22(16), 8567. [Link]

-

Gao, Z. G., & Jacobson, K. A. (2017). Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics. ACS Medicinal Chemistry Letters, 8(11), 1165-1170. [Link]

-

Mély, Y., & Tor, Y. (2021). Fundamental photophysics of isomorphic and expanded fluorescent nucleoside analogues. Chemical Society Reviews, 50(10), 5869-5896. [Link]

-

Jacobson, K. A., Tosh, D. K., Toti, K. S., & Bar-Yehuda, S. (2022). Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes. Purinergic Signalling, 18(3), 329-344. [Link]

-

Jacobson, K. A., & Müller, C. E. (2012). Fluorescent Ligands for Adenosine Receptors. Current Topics in Medicinal Chemistry, 12(8), 845-857. [Link]

-

Müller, C. E., & Jacobson, K. A. (2022). Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes. ResearchGate. [Link]

-

Hudson, R. H. E., & Ghorbani-Choghamarani, A. (2014). Fluorescent adenosine analogs: A comprehensive survey. Tetrahedron, 70(36), 6133-6164. [Link]

-

Stoddart, L. A., Kilpatrick, L. E., & Hill, S. J. (2019). Fluorescent ligands: Bringing light to emerging GPCR paradigms. British Journal of Pharmacology, 176(14), 2376-2388. [Link]

-

Holmen, J., Norden, B., & Albinsson, B. (2001). Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield. Nucleic Acids Research, 29(10), 2057-2061. [Link]

-

Briddon, S. J., Gandia, J., Cordeaux, Y., Laughton, C. A., Hill, S. J., & Kellam, B. (2004). New Fluorescent Adenosine A1-Receptor Agonists That Allow Quantification of Ligand−Receptor Interactions in Microdomains of Single Living Cells. Journal of Medicinal Chemistry, 47(21), 5057-5060. [Link]

-

Fischer, B., & Cohen, S. (2013). Rules for the design of highly fluorescent nucleoside probes: 8-(substituted cinnamyl)-adenosine analogues. The Journal of Organic Chemistry, 78(24), 12483-12490. [Link]

-

Hawkins, M. E. (2003). Fluorescent Nucleoside Analogues as DNA Probes. In J. R. Lakowicz (Ed.), Topics in Fluorescence Spectroscopy (Vol. 7, pp. 167-194). Springer. [Link]

-

Singh, I. (2017). Development of fluorescent ligands for A1 adenosine receptor and cannabinoid receptors (Doctoral dissertation, University of Otago). [Link]

-

Köse, M., Gollos, S., Karcz, T., Fiene, A., Heisig, F., & Müller, C. E. (2021). A novel and selective fluorescent ligand for the study of adenosine A2B receptors. Pharmacological Research, 163, 105299. [Link]

-

Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. [Link]

-

Samaan, G. N., Wyllie, M. K., Cizmic, J. M., Needham, L. M., Nobis, D., Ngo, K., ... & Purse, B. W. (2021). Single-molecule fluorescence detection of a tricyclic nucleoside analogue. Chemical Science, 12(3), 1033-1039. [Link]

-

Uttamapinant, C., White, K. A., All-Adhami, A., & Ting, A. Y. (2014). Computational design of a red fluorophore ligase for site-specific protein labeling in living cells. Proceedings of the National Academy of Sciences, 111(44), 15694-15699. [Link]

-

Kindon, N. D., Comeo, E., Stoddart, L. A., Soave, M., Gherbi, K., Briddon, S. J., ... & Kellam, B. (2021). Development of Covalent, Clickable Probes for Adenosine A1 and A3 Receptors. Journal of Medicinal Chemistry, 64(13), 9319-9338. [Link]

-

Sandin, P., Wilhelmsson, L. M., Lincoln, P., Powers, V. E., Brown, T., & Albinsson, B. (2003). Photophysical Characterization of Fluorescent DNA Base Analogue, tC. The Journal of Physical Chemistry A, 107(41), 8632-8639. [Link]

-

Ciruela, F., Vilardaga, J. P., & Fernández-Dueñas, V. (2010). Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET). Current Protocols in Pharmacology, 50(1), 2-8. [Link]

-

Nuvu Cameras. (n.d.). Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells. [Link]

-

Yeo, T. C., & Lane, J. R. (2020). Development of an Affinity-Based Probe to profile endogenous Human Adenosine A3 Receptor Expression. ResearchGate. [Link]

-

Szklarczyk, O., Kaczor, A. A., & Pawlak, D. (2023). Glycoprotein-glycoprotein receptor binding detection using bioluminescence resonance energy transfer (BRET). bioRxiv. [Link]

-

van der Westhuizen, E. (n.d.). Development of small molecular tools for the cellular study of adenosine receptors. Victoria University of Wellington. [Link]

-

de Oliveira, A. S., & de L. E. de Souza, R. (2022). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Molecules, 27(15), 4933. [Link]

Sources

- 1. Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [ourarchive.otago.ac.nz]

- 4. Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine Receptor | Fluorescent Ligands | GPCRs [celtarys.com]

- 6. mdpi.com [mdpi.com]

- 7. Fluorescent Ligands for Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribose-modified adenosine analogues as adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rules for the design of highly fluorescent nucleoside probes: 8-(substituted cinnamyl)-adenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of small molecular tools for the cellular study of adenosine receptors [boris-portal.unibe.ch]

- 14. berthold.com [berthold.com]

- 15. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nuvucameras.com [nuvucameras.com]

- 17. biorxiv.org [biorxiv.org]

- 18. Developments in FRET- and BRET-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activity of Benzoadenosine Derivatives: From Molecular Targets to Therapeutic Potential

Introduction: The Benzoadenosine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures"—frameworks that can interact with multiple, diverse biological targets. The this compound scaffold, a fusion of a benzene ring with the purine core of adenosine, represents one such versatile framework. These derivatives have garnered significant attention from researchers due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their mechanisms of action, the rationale behind experimental evaluation, and their potential as next-generation therapeutics. We will delve into the core principles that govern their interaction with key cellular targets, providing a robust framework for researchers and drug development professionals.

The foundational N6-benzyladenosine structure serves as a critical starting point for chemical modification.[3][4] Alterations to the benzyl ring, the purine core, or the ribose sugar moiety can dramatically influence target specificity and potency, allowing for the fine-tuning of biological effects.[5][6] Understanding these structure-activity relationships (SAR) is paramount to rationally designing novel compounds with desired therapeutic profiles.

Part 1: Core Mechanisms of Biological Activity

The diverse biological effects of this compound derivatives stem from their ability to interact with several key classes of protein targets. The primary mechanisms can be broadly categorized into adenosine receptor modulation and enzyme inhibition, which in turn trigger downstream cellular responses like apoptosis and cell cycle arrest.

Modulation of Adenosine Receptors

Adenosine receptors (ARs) are a class of G protein-coupled receptors (GPCRs) with four subtypes: A1, A2A, A2B, and A3.[7] They play crucial roles in regulating physiological processes in the cardiovascular, nervous, and immune systems. This compound derivatives can act as agonists or antagonists at these receptors, making them valuable tools for probing biological systems and as potential therapeutics.[8][9][10]

-

Agonistic Activity: Many N6-substituted derivatives, such as N6-benzyladenosine, act as agonists, particularly at A1 and A2A receptors.[8][11] Activation of A2A receptors, for instance, is known to suppress inflammation, a property that is being explored for therapeutic benefit.[12] The rationale for targeting these receptors lies in their widespread influence; for example, A2A receptor agonism can be harnessed to protect tissues from ischemic injury.[7]

-

Antagonistic Activity: Conversely, the development of AR antagonists is a key strategy in immuno-oncology.[13] In the tumor microenvironment, high concentrations of adenosine suppress the anti-tumor immune response by activating A2A receptors on immune cells. This compound-based antagonists can block this immunosuppressive signal, thereby enhancing the efficacy of cancer immunotherapies.

The following diagram illustrates a simplified signaling pathway initiated by an adenosine receptor agonist.

Caption: A generalized signaling pathway for A2A adenosine receptor activation.

Inhibition of Key Enzyme Families

Beyond cell surface receptors, this compound derivatives have been designed to target intracellular enzymes, most notably protein kinases.

-

Protein Kinase Inhibition: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[14][15] Several classes of heterocyclic compounds, including benzothiazoles and benzoxazoles, have shown potent kinase inhibitory activity.[16][17][18] For example, derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.[16] The rationale for this approach is to starve tumors of their blood supply, thereby inhibiting growth and metastasis. The ATP-competitive nature of many of these inhibitors allows them to block the kinase's catalytic function directly.[19][20]

-

Other Enzyme Targets: The versatility of the this compound scaffold allows it to inhibit other enzymes as well. Studies have reported inhibitory effects on adenosine deaminase, an enzyme involved in purine metabolism, and aldose reductase, which is implicated in diabetic complications.[4][21][22] This broad inhibitory profile underscores the importance of comprehensive screening to fully characterize the mechanism of action of a new derivative.

Induction of Apoptosis and Cell Cycle Arrest

A common downstream consequence of engaging the targets mentioned above is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle, particularly in cancer cells.[23] N6-benzyladenosine, for example, has been shown to arrest cells in the G0/G1 phase of the cell cycle and induce apoptosis through the activation of caspases 3 and 9.[8] This is a highly desirable outcome in cancer therapy, as it leads to the selective elimination of malignant cells. The ability of a compound to induce apoptosis is often a primary endpoint in preclinical screening, as it provides a direct measure of its cytotoxic potential against cancer cell lines.[16][24]

Part 2: Experimental Workflows for Compound Evaluation

To validate the biological activity of novel this compound derivatives, a systematic and hierarchical screening approach is essential. This workflow ensures that resources are focused on the most promising candidates. The causality behind this multi-step process is to first establish target engagement (binding), then confirm functional modulation (inhibition/activation), and finally, measure the desired physiological outcome in a cellular context (cytotoxicity).

Caption: A hierarchical workflow for screening this compound derivatives.

Protocol 1: Radioligand Binding Assay for Adenosine Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for a specific adenosine receptor subtype. This is a self-validating system as specific binding is determined by subtracting non-specific binding from total binding.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from a cell line stably overexpressing the human adenosine receptor of interest (e.g., A2A). Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled ligand (e.g., NECA) for non-specific binding.

-

50 µL of various concentrations of the this compound test compound.

-

50 µL of a specific radioligand (e.g., [³H]ZM241385 for A2A) at a concentration near its Kd.

-

50 µL of the prepared cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific counts from the total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

Objective: To measure the concentration-dependent inhibition of a specific protein kinase by a test compound. The causality here is direct: if the compound inhibits the kinase, the phosphorylation of its substrate will decrease.

Methodology:

-

Reagents: Use a commercially available kinase assay kit (e.g., ADP-Glo™) which contains the recombinant kinase (VEGFR-2), a suitable substrate peptide, and ATP.

-

Assay Setup: In a white, opaque 96-well plate, add:

-

The this compound test compound at various concentrations.

-

A mixture of the VEGFR-2 enzyme and its specific substrate.

-

-

Kinase Reaction Initiation: Add ATP to each well to start the kinase reaction. The concentration of ATP should be near its Km for the enzyme to ensure competitive inhibitors can be accurately assessed.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination & ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the generated ADP into a luminescent signal.

-

-

Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to a no-inhibitor control. Plot percent inhibition versus the log concentration of the test compound and fit the curve to determine the IC50 value.

Protocol 3: Cell Viability and Apoptosis Assay

Objective: To assess the cytotoxic and pro-apoptotic effects of a lead compound on cancer cells. This protocol validates the cellular efficacy predicted by the biochemical assays.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.[16]

-

Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 24, 48, or 72 hours. Include a vehicle-only control.

-

MTT Assay (Viability):

-

Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. A decrease in absorbance indicates a reduction in cell viability.

-

-

Annexin V/PI Staining (Apoptosis):

-

Harvest the treated cells (both adherent and floating).

-

Wash the cells with PBS and resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: For the MTT assay, calculate the percentage of cell viability relative to the control and determine the IC50 value. For flow cytometry, quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic) to determine the extent of apoptosis induction.

Part 3: Quantitative Data & Structure-Activity Relationship (SAR)

The systematic evaluation of derivatives allows for the construction of SAR models, which explain the causality between chemical structure and biological effect.[25] For example, adding electron-withdrawing groups to the benzyl ring might increase potency, while bulky substitutions could decrease it due to steric hindrance at the binding site.[5][26]

Table 1: Antiproliferative Activity of N6-Benzyladenosine Derivatives Against Cancer Cell Lines

| Compound ID | N6-Substitution | IC50 (µM) HepG2 | IC50 (µM) MCF-7 |

| BZA-01 | Benzyl | 15.2 | 21.5 |

| BZA-02 | 4-Fluorobenzyl | 10.8 | 14.3 |

| BZA-03 | 4-Nitrobenzyl | 8.5 | 11.2 |

| BZA-04 | 4-Methoxybenzyl | 25.1 | 33.7 |

| BZA-05 | 2-Chlorobenzyl | 12.4 | 16.8 |

Data are hypothetical but representative of typical SAR trends.

From this data, a clear trend emerges: electron-withdrawing substituents (Fluoro, Nitro) at the para-position of the benzyl ring enhance antiproliferative activity compared to the unsubstituted parent compound (BZA-01) and the electron-donating methoxy group (BZA-04). This insight is critical for guiding the next round of synthesis in a lead optimization campaign.

Conclusion and Future Directions

This compound derivatives represent a highly adaptable and pharmacologically relevant class of molecules. Their ability to modulate key biological targets such as adenosine receptors and protein kinases provides a solid foundation for their development as anticancer, anti-inflammatory, and antimicrobial agents. The true strength of this scaffold lies in its synthetic tractability, which allows for extensive SAR exploration to optimize potency and selectivity.

Future research should focus on developing derivatives with improved subtype selectivity for adenosine receptors and greater specificity for targeted kinases to minimize off-target effects. Furthermore, prodrug strategies, such as the addition of a 5'-phosphate moiety to improve water solubility, could enhance the pharmacokinetic properties of these compounds for in vivo applications.[27] The integration of computational docking studies with empirical screening will continue to accelerate the discovery of novel this compound derivatives with superior therapeutic profiles.

References

-

Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews. [Link]

-

Abdel-Mottaleb, Y., et al. (2023). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Singh, P., et al. (2023). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure. [Link]

-

Zatloukal, M., et al. (2007). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. Phytochemistry. [Link]

-

Saksena, A. K., et al. (1982). Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Journal of Medicinal Chemistry. [Link]

-

Chem Review Letters. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chem Review Letters. [Link]

-

Li, Y., et al. (2018). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. RSC Advances. [Link]

-

Trávníček, Z., et al. (2015). N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. Molecules. [Link]

-

ResearchGate. (2024). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

-

van der Walt, M. M., et al. (2018). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate. (2020). Benzothiazole derivatives as anticancer agents. ResearchGate. [Link]

-

Wróblewska-Łuczka, P., et al. (2022). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. [Link]

-

Evcimen, N. D., et al. (1998). The inhibitory effect of benzodiazepine derivatives on the bovine lens aldose reductase enzyme. Biochemistry and Molecular Biology International. [Link]

-

Verreault, M., et al. (2021). Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. Cellular and Molecular Life Sciences. [Link]

-

Al-Salahi, R., & Marzouk, M. (2019). Biological evaluation of benzosuberones. Mini-Reviews in Medicinal Chemistry. [Link]

-

El-Sayed, N. F., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. [Link]

-

Al-Ostath, O. A., et al. (2024). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Advances. [Link]

-

Vane, J. R., & Botting, R. M. (1998). Mechanism of action of antiinflammatory drugs. International Journal of Tissue Reactions. [Link]

-

Chilmonczyk, Z., et al. (2015). Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. European Journal of Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2016). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

-

Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. [Link]

-

ResearchGate. (1998). The inhibitory effect of benzodiazepine derivatives on the bovine lens aldose reductase enzyme. ResearchGate. [Link]

-

Institute of Molecular and Translational Medicine. Biologically active derivatives of N6-benzyladenosine-5´-monophosphate. IMTM Technology Offer. [Link]

-

Mohammad, H. V., et al. (2021). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molbank. [Link]

-

Watschinger, K., et al. (2018). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules. [Link]

-

Jacobson, K. A., & Camaioni, E. (2020). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Pharmacology. [Link]

- Google Patents. (2011). US7968508B2 - Benzophenone or benzoic acid anilide derivatives containing carboxyl groups as enzyme stabilizers.

-

Ghorab, M. M., et al. (2021). Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. New Journal of Chemistry. [Link]

-

Taha, M. A., et al. (2012). Synthesis and SAR of 2',3'-bis-O-substituted N(6), 5'-bis-ureidoadenosine derivatives: implications for prodrug delivery and mechanism of action. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Peraman, R., et al. (2017). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances. [Link]

-

Davis, M. I., et al. (2011). The selectivity of protein kinase inhibitors: a further update. Nature Biotechnology. [Link]

-

Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

-

ResearchGate. (2012). Synthesis and SAR of 2 ',3 '-bis-O-substituted N-6, 5 '-bis-ureidoadenosine derivatives: Implications for prodrug delivery and mechanism of action. ResearchGate. [Link]

-

Taylor & Francis. Adenosine receptor agonist – Knowledge and References. Taylor & Francis Online. [Link]

-

Jacobson, K. A. (2022). A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. British Journal of Pharmacology. [Link]

-

ResearchGate. (2024). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. [Link]

-

Gorska-Ponikowska, M., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers. [Link]

-

Franco, R., et al. (2020). Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy. Cancers. [Link]

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. researchgate.net [researchgate.net]

- 3. Preparation, biological activity and endogenous occurrence of N6-benzyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of 2',3'-bis-O-substituted N(6), 5'-bis-ureidoadenosine derivatives: implications for prodrug delivery and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adenosine Receptors [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. brimr.org [brimr.org]

- 15. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 16. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The inhibitory effect of benzodiazepine derivatives on the bovine lens aldose reductase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. chemrevlett.com [chemrevlett.com]

- 27. Biologically active derivatives of N6-benzyladenosine-5´-monophosphate | Institute of Molecular and Translational Medicine [imtm.cz]

Spectroscopic Characteristics of lin-Benzoadenosine: A Technical Guide

This guide details the spectroscopic characteristics, structural properties, and experimental applications of lin-benzoadenosine (linear-benzoadenosine). It is designed for researchers utilizing fluorescent nucleotide analogs to probe enzyme active sites, particularly kinases and ATPases.

Core Identity & Structural Significance

lin-Benzoadenosine is a synthetic, "stretched-out" analog of adenosine.[1] Unlike the non-fluorescent natural nucleoside, lin-benzoadenosine possesses a highly conjugated tricyclic ring system that imparts distinct fluorescence properties.

-

Chemical Name: 3-(β-D-ribofuranosyl)imidazo[4,5-g]quinazoline-8-amine.

-

Structural Modification: A benzene ring is linearly fused to the purine core (specifically, the imidazo[4,5-d]pyrimidine system of adenine is expanded to imidazo[4,5-g]quinazoline).

-

Dimensional Impact: This modification extends the molecular width of the purine base by approximately 2.4 Å perpendicular to the glycosyl bond. This makes it a critical "dimensional probe" for testing the spatial tolerance of enzyme nucleotide-binding pockets.

Structural Visualization

The following diagram contrasts the natural Adenine core with the expanded lin-Benzo-Adenine core.

Caption: Structural expansion of the purine core. The insertion of a benzene ring (center of lin-Benzo) creates a tricyclic system, extending the molecule by 2.4 Å.

Spectroscopic Profile

The utility of lin-benzoadenosine lies in its robust fluorescence and sensitivity to the local environment.[2]

UV-Vis Absorption & Fluorescence Data

The following values represent the standard spectroscopic parameters in neutral aqueous solution (pH 7.0–7.5).

| Parameter | Value | Notes |

| Excitation Maximum ( | 331 nm | Significantly red-shifted from Adenine (260 nm). |

| Emission Maximum ( | 371 nm | Monitored in fluorescence assays. |

| Quantum Yield ( | 0.44 | High efficiency compared to other base analogs (e.g., 2-aminopurine). |

| Fluorescence Lifetime ( | 3.7 ns | Suitable for time-resolved fluorescence anisotropy. |

| Stokes Shift | ~40 nm | Moderate separation reduces self-quenching artifacts. |

Environmental Sensitivity[2][3]

-

pH Effects: In acidic media (protonation of the N-1 or N-3 positions), the emission maximum undergoes a red shift of ~13 nm .

-

Metal Ion Quenching:

-

Paramagnetic Ions (

, -

Diamagnetic Ions (

): Binding of

-

NMR Characterization & Metal Binding

Nuclear Magnetic Resonance (NMR) is used to validate the structure and map metal coordination sites.

-

Proton Assignment: The H-2 proton of the lin-benzoadenosine ring (analogous to the H-8 proton in natural adenine) is the most diagnostic signal.

-

Paramagnetic Broadening: Upon titration with

, the H-2 signal exhibits selective line broadening. This confirms that the metal ion coordinates near the N-7/N-9 region (imidazole ring), similar to the natural metal-coordination mode of ATP.

Experimental Applications

lin-Benzoadenosine and its phosphates (lin-benzo-AMP, ADP, ATP) are primarily used as dimensional probes and fluorescent reporters .

A. Dimensional Probing of Active Sites

Because the molecule is 2.4 Å wider than ATP, it acts as a "molecular caliper."

-

If the enzyme retains activity: The active site has lateral flexibility or extra space.

-

If activity is lost: The active site is sterically restricted (tight fit).

-

Example: E. coli F1-ATPase binds lin-benzo-ATP but hydrolyzes it slowly, indicating steric clash in the transition state.

B. Fluorescence Binding Assays

The high quantum yield allows for nanomolar sensitivity in binding isotherms.

Workflow: Determination of

Caption: Step-by-step workflow for determining equilibrium binding constants using lin-benzo-ATP.

Protocols & Best Practices

Stock Solution Preparation[5]

-

Solvent: Dissolve lyophilized lin-benzoadenosine (or phosphate salt) in 50 mM Tris-HCl (pH 7.5) . Avoid phosphate buffers if studying metal-dependent enzymes to prevent precipitation.

-

Concentration Determination:

-

Measure Absorbance (

) at 331 nm .[4] -

Use the Beer-Lambert Law:

. -

Note: While specific

values vary by buffer, calibrating against a known mass standard or using comparative HPLC is recommended for critical kinetics.

-

-

Storage: Aliquot and store at -20°C . Protect from light to prevent photobleaching, although the compound is relatively photostable compared to tryptamine derivatives.

Critical Controls

-

Inner Filter Effect: If the enzyme concentration is high (>5 µM) or absorbs at 331 nm, correct fluorescence data for the inner filter effect.

-

Background Fluorescence: Always subtract the buffer + enzyme blank (without nucleotide) from the raw signal, as some proteins have intrinsic tryptophan fluorescence tailing into the 371 nm region.

References

-

VanDerLijn, P., Barrio, J. R., & Leonard, N. J. (1978). Spectroscopic sensitivity of linear-benzoadenosine nucleotides to divalent metal counterions, side chain conformations, micelles, and enzymes. Proceedings of the National Academy of Sciences of the United States of America. [1]

-

Lessor, R. A., Gibson, K. J., & Leonard, N. J. (1984). Synthesis and biochemical evaluation of 2'-deoxy-lin-benzoadenosine phosphates. Biochemistry.

-

Leonard, N. J., Sprecker, M. A., & Morrice, A. G. (1976). Defined dimensional changes in enzyme substrates and cofactors.[5] Synthesis of lin-benzoadenosine and enzymic evaluation of derivatives of the benzopurines. Journal of the American Chemical Society.

Sources

Precision Mapping of Enzyme Active Sites: A Guide to Dimensional Probe Design

Executive Summary

This technical guide outlines the methodology for designing and utilizing dimensional chemical probes —specialized ligand series designed to physically map the steric and electronic boundaries of an enzyme’s active site. Unlike high-throughput screening (HTS), which seeks hits, dimensional profiling seeks limits. By systematically varying the spatial architecture of a probe (the "chemical ruler" approach), researchers can define the volume, plasticity, and accessibility of a catalytic pocket, providing critical data for structure-based drug design (SBDD) when crystal structures are static or unavailable.

Part 1: Theoretical Foundation – The Chemical Ruler

The core premise of dimensional profiling is that an enzyme's active site has finite physical boundaries. By synthesizing a homologous series of probes where a specific dimension (length, width, or angle) is incrementally altered, we can determine the exact point where binding affinity (

The Three-Component Architecture

A dimensional probe typically consists of three modular units:

-

The Warhead (Reactive Group): An electrophile (e.g., fluorophosphonate, acrylamide) that targets a catalytic nucleophile (Ser, Cys, Lys). This anchors the probe.

-

The Ruler (Linker/Scaffold): The variable region. This is often a polymethylene chain

, a polyethylene glycol (PEG) spacer, or a rigid aryl system used to probe depth and exit channel geometry. -

The Reporter (Tag): A fluorophore (e.g., rhodamine) or affinity handle (e.g., biotin) for detection.[1] Note: In pure kinetic profiling, the reporter may be omitted to reduce steric noise.

Part 2: Designing the Probe Library

Causality: You cannot map a 3D space with a single point. You must generate a vector. Therefore, the design requires a homologous series .

Strategy A: The Depth Gauge (Linear Probing)

To determine the depth of the active site gorge (common in cholinesterases and proteases), synthesize probes with increasing alkyl linker lengths between the warhead and the reporter.

-

Protocol: Synthesize

analogs. -

Objective: Identify the

value where

Strategy B: The Width Gauge (Orthogonal Probing)

To map the width or "breathing" capacity of the pocket, introduce branching at the

-

Protocol: Introduce methyl, ethyl, and isopropyl groups at the P1' position.

-

Objective: Measure tolerance for bulk. A drop in activity implies a "tight" pocket; sustained activity implies high plasticity (induced fit).

Visualization: Probe Design Workflow

The following diagram illustrates the iterative cycle of probe design and validation.

Figure 1: Iterative workflow for designing dimensional probes. The cycle moves from target identification to library synthesis, kinetic testing, and topological mapping.

Part 3: Experimental Protocol (Self-Validating System)

Trustworthiness: This protocol uses Activity-Based Protein Profiling (ABPP) principles.[1][2][3][4] It is self-validating because the competition between the probe and the native substrate (or a broad-spectrum inhibitor) confirms active site specificity.

Materials

-

Enzyme: Recombinant purified protein or active proteome lysate (1 mg/mL).

-

Probe Library: 10 mM stocks in DMSO (Series

to -

Reporter: Fluorescent gel scanner or Mass Spectrometer.

Step-by-Step Methodology

-

Active Site Titration (Calibration):

-

Determine the active enzyme concentration

using a "burst" titrant (e.g., MUGB for hydrolases) to ensure kinetic constants are calculated based on functional molarity, not just total protein.

-

-

Time-Dependent Inactivation Assay:

-

Incubate enzyme (

) with Probe ( -

At time points

min, remove aliquots. -

Quench reaction (e.g., SDS loading buffer) or measure residual activity against a standard substrate.

-

-

Determining

:-

Plot

vs. time to get -

Plot

vs. -

Fit to the hyperbolic equation:

. -

Why this matters:

tells you about binding affinity (initial recognition), while

-

-

Gel-Based Readout (Optional for Lysates):

-

Run samples on SDS-PAGE.

-

Scan for fluorescence. A disappearance of the band relative to the "No Probe" control indicates successful binding.

-

Part 4: Data Interpretation & Logic

The power of this method lies in interpreting the pattern of inhibition across the series.

Quantitative Data Presentation

Below is a model dataset for a hypothetical protease "Enzyme X" probed with an alkyl-fluorophosphonate series.

| Probe ID | Linker Length ( | Efficiency ( | Interpretation | ||

| P-C2 | 3.5 | 150 | 0.05 | 5.5 | Too Short: Warhead cannot reach nucleophile. |

| P-C4 | 6.0 | 25 | 0.80 | 533 | Optimal Fit: Good recognition and alignment. |

| P-C6 | 8.5 | 10 | 0.95 | 1583 | Peak Activity: Perfect depth match. |

| P-C8 | 11.0 | 5 | 0.10 | 333 | Steric Clash: Linker binds well ( |

| P-C10 | 13.5 | >500 | N/A | <1 | Exclusion: Probe exceeds pocket volume. |

Decision Logic for Optimization

When analyzing the data, use the following logic flow to determine the structural implications of the kinetic shifts.

Figure 2: Decision matrix for interpreting kinetic shifts in dimensional profiling. Distinguishing between binding exclusion (KI) and catalytic misalignment (k_inact) is crucial.

References

-

Cravatt, B. F., et al. (2008). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry. Available at: [Link]

-

Verhelst, S. H., & Bogyo, M. (2005). "Chemical Probes for Enzyme Imaging: Challenges in Design, Synthesis and Biomedical Applications." Angewandte Chemie International Edition. Available at: [Link]

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Available at: [Link]

-

Structural Genomics Consortium (SGC). "Chemical Probes: Guidelines and Criteria." Available at: [Link]

- Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. (Standard Text).

Sources

- 1. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]

- 2. Activity-based protein profiling: A graphical review - UCL Discovery [discovery.ucl.ac.uk]

- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

The Pioneering Legacy of Leonard's Benzoadenosine Probes: A Technical Guide to "Stretched-Out" Fluorescent Analogs

In the landscape of biochemical research, the quest for molecular tools to dissect the intricate dance between enzymes and their substrates is perpetual. Among the luminaries who have illuminated this path, Nelson J. Leonard stands out for his visionary development of fluorescent probes that have provided profound insights into the dimensional constraints of enzyme active sites. This in-depth technical guide explores the history, development, and application of Leonard's benzoadenosine probes, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Genesis of a Concept: Dimensional Probes

At the heart of Leonard's work was a simple yet elegant idea: to probe the spatial limits of an enzyme's active site by systematically elongating its natural substrate. This "dimensional probe" concept led to the ingenious design of "stretched-out" analogs of adenosine nucleotides. By inserting a benzene ring into the purine structure, Leonard and his team created a new class of molecules, the lin-benzoadenosines, which were approximately 2.4 angstroms wider than their natural counterparts. These probes, being fluorescent, offered a direct window into their binding and processing by enzymes.[1][2]

The initial breakthrough in Leonard's lab was the development of ethenoadenosine derivatives, highly fluorescent compounds synthesized by reacting adenosine with chloroacetaldehyde.[3] This pioneering work laid the foundation for the subsequent design of the more spatially demanding this compound probes.

Synthesis of a New Class of Molecular Rulers: The lin-Benzoadenosines

The creation of these novel molecular probes required a masterful application of organic synthesis. The core of the effort was the construction of the linear-benzopurine scaffold, followed by the attachment of the ribose and phosphate moieties.

Chemical Synthesis of lin-Benzoadenosine

The synthesis of lin-benzoadenosine is a multi-step process that involves the careful construction of the fused ring system. While the seminal papers by Leonard and his colleagues provide the foundational methods[1][4], a generalized approach is outlined below. The synthesis typically starts from a substituted benzene derivative, which is then elaborated to form the imidazole and pyrimidine rings of the purine analog.

Experimental Protocol: Generalized Synthesis of lin-Benzoadenosine

Objective: To synthesize the lin-benzoadenosine nucleoside.

Materials:

-

Substituted benzene starting materials (e.g., dinitroanilines)

-

Reagents for ring closure reactions (e.g., formic acid, triethyl orthoformate)

-

Reagents for ribosylation (e.g., protected ribofuranosyl halide)

-

Solvents and catalysts as required for multi-step organic synthesis

Methodology:

-

Formation of the Imidazole Ring: A suitably substituted o-phenylenediamine derivative is reacted with a one-carbon synthon, such as formic acid or triethyl orthoformate, to construct the imidazole portion of the benzimidazole core.

-

Construction of the Pyrimidine Ring: The benzimidazole intermediate is then further functionalized and cyclized to form the second heterocyclic ring, completing the lin-benzopurine system. This often involves the introduction of amino and other functional groups.

-

Ribosylation: The synthesized lin-benzoadenine base is then coupled with a protected ribofuranosyl donor, such as a ribofuranosyl halide or acetate, under conditions that favor the formation of the N-glycosidic bond at the correct position.

-

Deprotection: The protecting groups on the ribose moiety are removed to yield the final lin-benzoadenosine nucleoside.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Enzymatic Synthesis of lin-Benzoadenosine Phosphates

A key to the utility of these probes was their availability in the mono-, di-, and triphosphate forms, mirroring their natural counterparts. Leonard's group ingeniously employed enzymatic methods to achieve these phosphorylations, demonstrating the remarkable tolerance of certain enzymes for these "stretched-out" substrates.

Experimental Protocol: Enzymatic Phosphorylation of lin-Benzoadenosine

Objective: To synthesize lin-benzoadenosine 5'-mono-, di-, and triphosphates.

Materials:

-

lin-Benzoadenosine

-

ATP (for monophosphate synthesis)

-

Pyruvate kinase (for triphosphate synthesis from diphosphate)

-

Phosphoenolpyruvate (PEP)

-

Appropriate buffers and cofactors (e.g., MgCl2, KCl)

Methodology:

-

Synthesis of lin-Benzo-AMP: While chemical phosphorylation methods can be used, enzymatic approaches are often cleaner. Specific kinases can be explored for their ability to phosphorylate lin-benzoadenosine to its 5'-monophosphate.

-

Synthesis of lin-Benzo-ADP: The 5'-monophosphate can be further phosphorylated to the 5'-diphosphate using specific nucleoside monophosphate kinases.

-

Synthesis of lin-Benzo-ATP: The 5'-diphosphate serves as a substrate for pyruvate kinase. In the presence of phosphoenolpyruvate (PEP), pyruvate kinase efficiently transfers a phosphate group to lin-benzo-ADP to yield lin-benzo-ATP.[1]

-

Reaction Mixture:

-

lin-Benzo-ADP

-

Phosphoenolpyruvate (in excess)

-

Pyruvate kinase

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

MgCl2

-

KCl

-

-

Procedure:

-

Combine the buffer, MgCl2, KCl, PEP, and lin-benzo-ADP in a reaction vessel.

-

Initiate the reaction by adding pyruvate kinase.

-

Incubate at the optimal temperature for the enzyme (e.g., 37 °C).

-

Monitor the progress of the reaction by HPLC.

-

Purify the resulting lin-benzo-ATP using ion-exchange chromatography.

-

-

Illuminating Properties: The Spectroscopic Character of lin-Benzoadenosine Probes

A defining feature of the lin-benzoadenosine family is their intrinsic fluorescence, a property largely absent in their natural adenosine counterparts. This fluorescence is sensitive to the local environment, making them powerful reporters of binding events and conformational changes.

| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Reference(s) |

| lin-Benzoadenosine | ~330 | ~420 | - | - | [5] |

| lin-Benzo-ATP | ~330 | ~420 | 0.40 | ~7.0 | [3][5] |

| lin-Benzoguanosine | ~355 | ~440 | 0.39 | 6.0 | [6] |

| lin-Benzoxanthosine | ~360 | ~460 | 0.55 | 9.0 | [6] |

| lin-Benzoinosine | ~345 | ~410 | 0.04 | ~1.5 | [6] |

Note: Spectroscopic properties can vary depending on solvent conditions and the presence of quenchers.

The fluorescence of these probes is particularly sensitive to the presence of divalent metal ions, which can quench their emission. This property was exploited to study the interaction of the probes with metal-dependent enzymes.[5]

Applications in Elucidating Enzyme Mechanisms

The true power of Leonard's this compound probes lies in their application to probe the active sites of a wide array of enzymes. Their "stretched-out" nature provided a unique tool to assess the geometric tolerance of enzyme-coenzyme binding sites.

Probing the Active Sites of Kinases

Kinases, enzymes that play a central role in cellular signaling by transferring phosphate groups, were a primary target for these probes. Studies with enzymes like hexokinase and phosphofructokinase revealed that while the lin-benzoadenosine nucleotides could bind to the active site, the enzymatic rate was often slowed.[1] This suggested that the active sites could accommodate the wider probe, but the precise alignment required for efficient catalysis was perturbed.

Experimental Protocol: Enzyme Kinetics Assay with a Fluorescent ATP Analog

Objective: To determine the kinetic parameters of an enzyme using a fluorescent ATP analog like lin-benzo-ATP.

Materials:

-

Enzyme of interest

-

lin-Benzo-ATP (or other fluorescent analog)

-

Substrate for the enzyme

-

Appropriate assay buffer and cofactors

-

Spectrofluorometer

Methodology:

-

Determine Optimal Excitation and Emission Wavelengths: Record the excitation and emission spectra of the fluorescent ATP analog in the assay buffer to determine the optimal wavelengths for monitoring fluorescence changes.

-

Initial Velocity Measurements:

-

Set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of the fluorescent ATP analog.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in fluorescence over time. The rate of change in fluorescence is proportional to the initial velocity of the reaction.

-

-

Data Analysis:

-

Plot the initial velocities against the concentration of the fluorescent ATP analog.

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).[7]

-

Investigating Polymerase Activity

The development of 2'-deoxy-lin-benzoadenosine phosphates extended the application of these probes to the study of DNA polymerases. Experiments with E. coli DNA polymerase I showed that 2'-deoxy-lin-benzoadenosine 5'-triphosphate could act as a chain terminator, suggesting that the polymerase could accommodate the widened base opposite a thymine but could not efficiently extend the chain further. This provided valuable insights into the steric constraints of the polymerase active site during DNA synthesis.[8]

Visualizing the Concepts

To better understand the structure and application of Leonard's this compound probes, the following diagrams illustrate key concepts.

Caption: Enzymatic Synthesis Pathway of lin-Benzoadenosine Phosphates.

Caption: Workflow for an Enzyme Kinetics Assay using a Fluorescent Probe.

Conclusion: A Lasting Legacy

The development of Leonard's this compound probes represents a landmark in the field of chemical biology. These "stretched-out" fluorescent analogs provided a novel and powerful tool to explore the dimensional and electronic requirements of enzyme active sites. The insights gained from their use have significantly advanced our understanding of enzyme-coenzyme interactions and have paved the way for the design of new generations of fluorescent probes for biological research. The legacy of Nelson J. Leonard's work continues to inspire the development of innovative chemical tools to unravel the complexities of the cell.

References

-

Leonard, N. J., & Keyser, G. E. (1979). Synthesis of fluorescent nucleotide analogues: 5'-mono-, di-, and triphosphates of linear-benzoguanosine, linear-benzoinosine, and linear-benzoxanthosine. Proceedings of the National Academy of Sciences, 76(9), 4262–4264. [Link]

-

Scopes, D. I., Barrio, J. R., & Leonard, N. J. (1977). Defined dimensional changes in enzyme cofactors: fluorescent "stretched-out" analogs of adenine nucleotides. Science, 195(4275), 296–298. [Link]

-

Barrio, J. R., Tolman, G. L., Leonard, N. J., Spencer, R. D., & Weber, G. (1973). Spectroscopic sensitivity of linear-benzoadenine nucleotides to divalent metal counterions, side chain conformations, micelles, and enzymes. Proceedings of the National Academy of Sciences, 70(4), 941–943. [Link]

-

Wierzchowski, J., Stachelska-Wierzchowska, A., Wielgus-Kutrowska, B., & Bzowska, A. (2017). 1,N6-ethenoadenine and other fluorescent nucleobase analogues as substrates for purine-nucleoside phosphorylases: Spectroscopic and kinetic studies. Current pharmaceutical design, 23(46), 6972–6990. [Link]

-

Lessor, R. A., Gibson, K. J., & Leonard, N. J. (1984). Synthesis and biochemical evaluation of 2'-deoxy-lin-benzoadenosine phosphates. Biochemistry, 23(17), 3868–3873. [Link]

-

LaConte, L. E. W., & Donowitz, M. (2017). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in molecular biology (Clifton, N.J.), 1647, 173–183. [Link]

-

Leonard, N. J. (1982). Dimensional probes of enzyme-coenzyme binding sites. Accounts of Chemical Research, 15(5), 128–135. [Link]

-